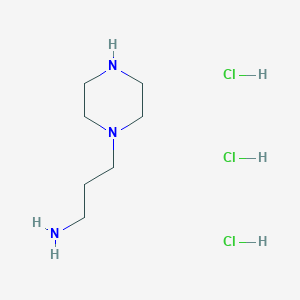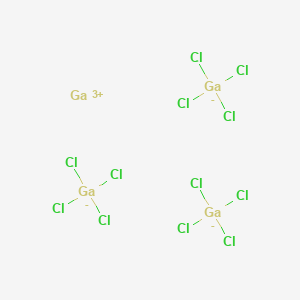
Gallium tetrachlorogallate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium tetrachlorogallate is a chemical compound that has been studied for various applications . The reaction of catechol with solutions of this gallium(I) tetrachlorogallate(III) in tetrahydrofuran leads to the evolution of hydrogen gas and affords a dinuclear gallium(III) complex with penta-coordinate metal atoms chelated and bridged by mono-deprotonated catechol ligands .
Synthesis Analysis
Gallium (I) tetrachlorogallate (III) can be synthesized in a high-yield process. The reaction of digallium tetrachloride tetrahydrofuran solvate with 1,2-diols leads to the formation of this compound .Molecular Structure Analysis
The molecular structure of this compound involves a dinuclear gallium(III) complex with penta-coordinate metal atoms chelated and bridged by mono-deprotonated catechol ligands .Chemical Reactions Analysis
The reaction of catechol with solutions of gallium(I) tetrachlorogallate(III) in tetrahydrofuran leads to the evolution of hydrogen gas .Scientific Research Applications
1. Complexes with Basic Dyestuffs
Gallium tetrachlorogallate forms complexes with basic dyestuffs of the triphenylmethane and diphenylnaphthylmethane class. These complexes have been studied for their properties like absorption spectra, stability, and potential analytical methods for trace gallium determination using these complexes (Armeanu & Costinescu, 1967).
2. Synthesis and Structural Analysis
Gallium(I) tetrachlorogallate(III) can be synthesized through the decomposition of dichlorogallane. This compound's interactions with certain diols, such as catechol and pinacol, have been studied, leading to the formation of dinuclear gallium(III) complexes. These reactions are significant for understanding the structural dynamics of gallium compounds (Schmidt et al., 2001).
3. Mixed Bis(arene)Gallium(I) Complexes
Research on mixed bis(arene)gallium(I) complexes, specifically the synthesis and crystal structure of such compounds, has been conducted. These studies contribute to our understanding of the molecular architecture of gallium-based compounds (Schmidbaur et al., 1990).
4. Coordination Compounds of Gallium
The coordination compounds of gallium, including gallium(I) tetrachlorogallate, have been prepared and studied for their structural properties and potential applications. This research provides insights into the versatility of gallium in forming various coordination compounds (Brewer et al., 1959).
5. Liquid Metal Applications
Studies on gallium and its alloys, which are liquid at or near room temperature, have explored potential applications. These include use in soft electrodes, sensors, and electronic packaging due to gallium's low toxicity and viscosity, and the presence of a solid oxide skin on its surface (Dickey, 2014).
6. Potential Use as a Heat-Transfer Agent
Gallium's potential as a heat-transfer agent, particularly in high-safety nuclear power plants, has been researched. This involves exploring its thermophysical, electrophysical, and other properties to determine its viability as an energy carrier (Prokhorenko et al., 2000).
Mechanism of Action
Target of Action
Gallium compounds are known to interact with various biological targets, including proteins and enzymes, which can lead to changes in cellular processes .
Mode of Action
The mode of action of gallium tetrachlorogallate involves its interaction with these targets. For instance, it has been observed that the reaction of catechol with solutions of gallium(I) tetrachlorogallate(III) in tetrahydrofuran leads to the evolution of hydrogen gas and affords a dinuclear gallium(III) complex with penta-coordinate metal atoms chelated and bridged by mono-deprotonated catechol ligands .
Biochemical Pathways
The interaction of gallium compounds with biological targets can influence various cellular processes and pathways .
Result of Action
The interaction of gallium compounds with biological targets can lead to changes in cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of gallium compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
gallium;tetrachlorogallanuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12ClH.4Ga/h12*1H;;;;/q;;;;;;;;;;;;4*+3/p-12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKHPDYBAQHZBQ-UHFFFAOYSA-B |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ga-](Cl)(Cl)Cl.Cl[Ga-](Cl)(Cl)Cl.Cl[Ga-](Cl)(Cl)Cl.[Ga+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl12Ga4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24597-12-4 |
Source


|
| Record name | Gallium tetrachlorogallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)
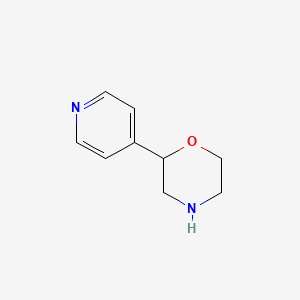
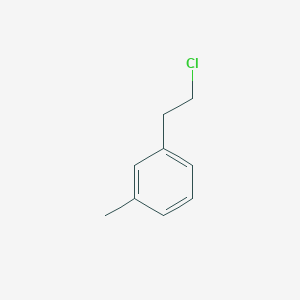

![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)
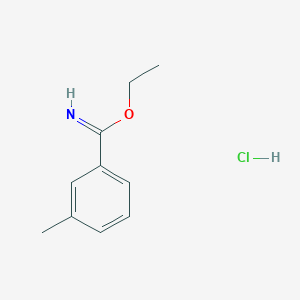

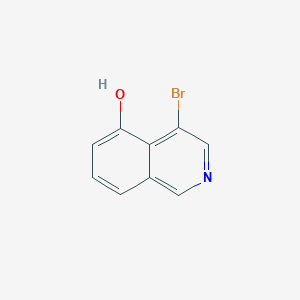
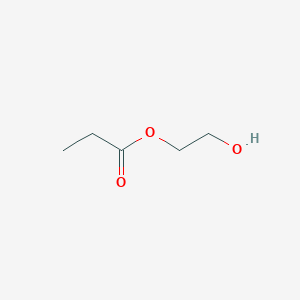
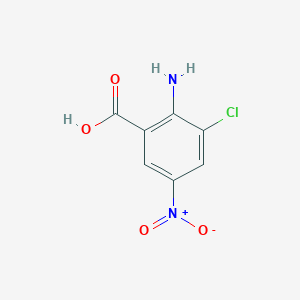
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1603730.png)


